molecular formula C12H17NO B12611110 [2-(Piperidin-3-yl)phenyl]methanol CAS No. 879545-49-0

[2-(Piperidin-3-yl)phenyl]methanol

Katalognummer: B12611110
CAS-Nummer: 879545-49-0
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: WOYZOOQUMXHPKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(Piperidin-3-yl)phenyl]methanol is a heterocyclic compound featuring a piperidine ring fused to a benzene ring, with a hydroxymethyl group at the benzylic position. Its structure combines aromatic and aliphatic moieties, enabling diverse reactivity and applications in medicinal chemistry and material science. The piperidine ring contributes to conformational flexibility and hydrogen-bonding capabilities, while the phenylmethanol group enhances solubility and facilitates derivatization. This compound serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials .

Eigenschaften

CAS-Nummer

879545-49-0

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

(2-piperidin-3-ylphenyl)methanol

InChI

InChI=1S/C12H17NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-2,4,6,10,13-14H,3,5,7-9H2

InChI-Schlüssel

WOYZOOQUMXHPKA-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)C2=CC=CC=C2CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Piperidin-3-yl)phenyl]methanol typically involves the reaction of a piperidine derivative with a phenylmethanol derivative under specific conditions. One common method includes the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of [2-(Piperidin-3-yl)phenyl]methanol may involve more scalable and cost-effective methods. These could include catalytic hydrogenation processes or multi-step synthesis routes that optimize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

[2-(Piperidin-3-yl)phenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring .

Wirkmechanismus

The mechanism of action of [2-(Piperidin-3-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, such as analgesic, anti-inflammatory, and neuroprotective actions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The physicochemical and pharmacological properties of [2-(Piperidin-3-yl)phenyl]methanol derivatives are highly sensitive to substituent variations. Below is a comparative analysis with structurally related compounds from the literature:

Compound Name / ID Substituents on Aromatic Ring Piperidine Modifications Molecular Formula Molecular Weight (g/mol) [α]D²⁵ (c, solvent) Enantiomeric Excess (ee) Key Applications
[2-(Piperidin-3-yl)phenyl]methanol None None C₁₂H₁₇NO 191.27 Not reported Not reported Intermediate in drug synthesis
7h () 3-Chlorophenyl 4-Methoxyphenyl C₁₉H₂₂ClNO₂ 332.14 +6.0 (c1.0, CHCl₃) 89% ee Chiral building block
7i () 4-Chlorophenyl 4-Methoxyphenyl C₁₉H₂₂ClNO₂ 332.14 +10.4 (c0.5, CHCl₃) 88% ee Organocatalytic synthesis
7v () 2-Furyl 4-Methoxyphenyl C₁₈H₂₁NO₃ 299.16 -5.2 (c1.0, CHCl₃) 80% ee Agrochemical intermediates
Niraparib () Indazole-7-carboxamide Tosylate monohydrate C₂₆H₃₀N₄O₅S 510.61 Not reported >99% ee (HPLC) PARP inhibitor for cancer therapy
[3-(Pyridin-2-yl)piperidin-3-yl]methanol () Pyridin-2-yl None C₁₁H₁₆N₂O 192.26 Not reported Not reported Neurological drug development

Key Observations:

  • Substituent Effects: Chloro (7h, 7i) and bromo (7j) groups increase molecular weight and lipophilicity, enhancing membrane permeability but reducing solubility.
  • Optical Activity : Stereochemistry at C2 and C3 (e.g., 2S,3S in 7h, 7i) significantly impacts enantiomeric excess, with ee values ranging from 68% to >99% depending on substituents and synthesis routes .
  • Pharmacological Relevance : Niraparib’s indazole-carboxamide group and tosylate salt enhance PARP inhibition, whereas pyridinyl derivatives () target neurological disorders via improved blood-brain barrier penetration .

Crystallographic and Conformational Analysis

The crystal structure of ((2S,3S)-1-(4-methoxyphenyl)-2-(pyridin-4-yl)piperidin-3-yl)methanol (7t) reveals monoclinic symmetry (space group P2₁) with disordered methoxy and methanol groups. This disorder suggests dynamic conformational flexibility, a trait shared with [2-(Piperidin-3-yl)phenyl]methanol derivatives. Such flexibility is critical for binding to biological targets like enzymes or receptors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.